molecular formula C13H16F3NO2 B7028061 N-[(2,4-dimethylphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide

N-[(2,4-dimethylphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide

Cat. No.: B7028061
M. Wt: 275.27 g/mol
InChI Key: ILPZENWZZOXWCA-UHFFFAOYSA-N
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Description

N-[(2,4-dimethylphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a trifluoroethoxy group, which imparts distinct chemical properties, making it a subject of interest in scientific research and industrial applications.

Properties

IUPAC Name

N-[(2,4-dimethylphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3NO2/c1-9-3-4-11(10(2)5-9)6-17-12(18)7-19-8-13(14,15)16/h3-5H,6-8H2,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILPZENWZZOXWCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CNC(=O)COCC(F)(F)F)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-dimethylphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide typically involves the reaction of 2,4-dimethylbenzylamine with 2,2,2-trifluoroethoxyacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-dimethylphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

    Substitution: The trifluoroethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium methoxide in methanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of ethers or other substituted derivatives.

Scientific Research Applications

N-[(2,4-dimethylphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N-[(2,4-dimethylphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group can enhance the compound’s lipophilicity, facilitating its penetration into biological membranes. This property allows the compound to interact with intracellular targets, potentially modulating enzyme activity or receptor binding.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,4-dimethylphenyl)-2-(2-methoxyphenoxy)acetamide
  • 2-(diethylamino)-N-(2,4-dimethylphenyl)acetamide hydrochloride
  • N-(2,4-dimethylphenyl)formamide

Uniqueness

N-[(2,4-dimethylphenyl)methyl]-2-(2,2,2-trifluoroethoxy)acetamide stands out due to the presence of the trifluoroethoxy group, which imparts unique chemical properties such as increased stability and lipophilicity. These characteristics make it a valuable compound for various applications, distinguishing it from other similar compounds.

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